
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate is an organic compound that features a benzodioxole ring and a difluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-benzodioxole and ethyl difluoroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate can be compared with other similar compounds:
Properties
CAS No. |
1027514-05-1 |
|---|---|
Molecular Formula |
C11H10F2O4 |
Molecular Weight |
244.19 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C11H10F2O4/c1-2-15-10(14)11(12,13)7-3-4-8-9(5-7)17-6-16-8/h3-5H,2,6H2,1H3 |
InChI Key |
DTVVZXVZBMSZAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)OCO2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


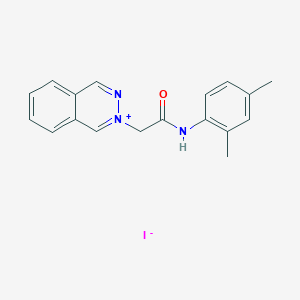
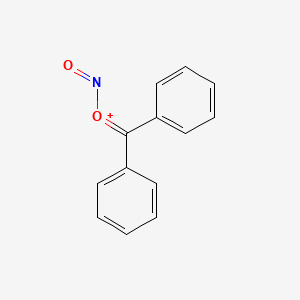
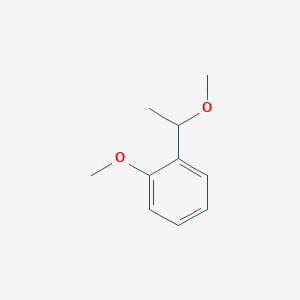


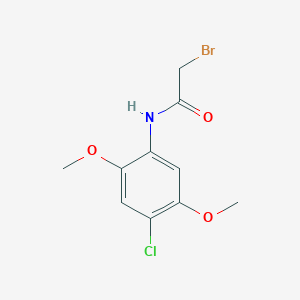
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14135911.png)


![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)
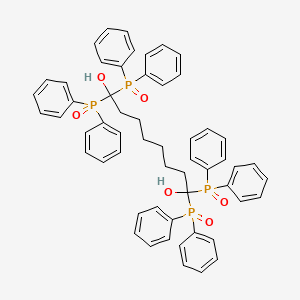
![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)
